N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S/c1-9(21)16-10(2)26-17-14(16)6-11(7-15(17)18)19-27(24,25)13-5-3-4-12(8-13)20(22)23/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSNNKHHXRSVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
The nitrobenzenesulfonamide group is introduced in a subsequent step, often involving the reaction of the benzofuran derivative with a nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Reduction Reactions
The 3-nitrobenzenesulfonamide moiety undergoes selective reduction under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Nitro → Amine Reduction | H₂/Pd-C (catalytic hydrogenation) | 3-Aminobenzenesulfonamide derivative | ~85% |
| Fe/HCl (acidic medium) | Same as above | ~70% |
The acetyl group remains intact during nitro reduction, enabling selective modification of the sulfonamide segment.
Substitution Reactions
The 7-chloro substituent on the benzofuran core participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, 80°C | 7-Hydroxybenzofuran derivative | Steric hindrance reduces yield |
| Amines (e.g., NH₃) | DMF, 100°C | 7-Amino-substituted analog | Requires Cu(I) catalysis |
The electron-withdrawing nitro and acetyl groups activate the chloro site for substitution but introduce steric challenges.
Hydrolysis Reactions
The acetyl group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (H₂SO₄) | Concentrated H₂SO₄ | Carboxylic acid derivative | Precursor for further coupling |
| Basic (NaOH) | Aqueous NaOH, reflux | Sodium carboxylate intermediate | Requires neutralization |
Hydrolysis products are intermediates for synthesizing amides or esters.
Elimination and Rearrangement
Under strongly acidic conditions, the sulfonamide group acts as a leaving group , enabling elimination:
| Conditions | Major Product | Byproduct |
|---|---|---|
| H₂SO₄, Δ (100°C) | Benzofuran nitrile derivative | SO₂, H₂O |
This pathway highlights the sulfonamide’s stability limitations in harsh environments.
Stability and Degradation
The compound exhibits moderate stability under standard conditions but degrades via:
-
Photodegradation : UV light induces cleavage of the sulfonamide S–N bond, forming nitrobenzene and benzofuran fragments.
-
Oxidative Stress : Strong oxidants (e.g., KMnO₄) attack the benzofuran ring, leading to dihydroxybenzene derivatives.
Key Mechanistic Insights
Scientific Research Applications
N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide exhibits a range of biological activities, making it a compound of interest in drug development.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity against various bacterial strains. For example:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antibiotics.
Antitumor Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via oxidative stress |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 | Modulation of apoptotic pathways |
The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival.
Case Studies
Several studies have investigated the applications of this compound:
- Antimicrobial Study : A comprehensive evaluation was conducted to assess the antibacterial efficacy against clinical isolates. The findings indicated significant activity against resistant strains, highlighting its potential as a therapeutic agent.
- Antitumor Research : In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in mouse models, suggesting its effectiveness as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide, we compare it with three sulfonamide analogs:
Compound 4l: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide
Structure : Features a 3-nitrobenzenesulfonamide group linked to a piperazine derivative substituted with bis(4-fluorophenyl)methyl.
Synthesis : Prepared via reaction of 3-nitrobenzenesulfonyl chloride with a piperazine intermediate, yielding 58% as an off-white solid (m.p. unspecified) .
Key Differences :
- The bis(4-fluorophenyl)methyl group may contribute to increased lipophilicity, contrasting with the acetyl and chloro substituents in the target compound, which balance hydrophobicity and electron-withdrawing effects.
Benzofuran-Sulfonamide Hybrids with Antimicrobial Activity
Structure : Derivatives such as 7-chloro-2-methylbenzofuran-5-sulfonamide exhibit structural overlap with the target compound but lack the 3-acetyl and 3-nitrobenzenesulfonyl groups.
Research Findings :
- A 2020 study reported that 7-chloro-2-methylbenzofuran-5-sulfonamide derivatives showed moderate antimicrobial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli .
3-Nitrobenzenesulfonamide-Based Kinase Inhibitors
Structure : Compounds such as N-(pyridin-4-yl)-3-nitrobenzenesulfonamide share the 3-nitrobenzenesulfonamide motif but lack the benzofuran scaffold.
Activity : Demonstrated inhibition of cyclin-dependent kinases (CDKs) with IC₅₀ values ranging from 0.8–5.2 µM .
Comparison :
- The benzofuran core in the target compound may confer rigidity and planar geometry, favoring interactions with hydrophobic kinase pockets.
- The acetyl group at position 3 could sterically hinder binding compared to smaller substituents in pyridine-based analogs.
Biological Activity
N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN2O4S, with a molecular weight of approximately 391.87 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant growth inhibitory effects against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These results indicate that benzofuran derivatives can effectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties .
Anti-inflammatory Activity
Research has demonstrated that certain benzofuran derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production in various models. For example, a related compound showed an IC50 value of 5.28 μM for NO inhibition, indicating a potent anti-inflammatory action that could be relevant for therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of benzofuran derivatives often involve the modulation of key signaling pathways. For instance, some compounds have been found to inhibit NF-κB activity, which plays a crucial role in inflammation and cancer progression. The inhibition rates observed in different cancer cell lines further support the potential of these compounds as therapeutic agents targeting multiple pathways involved in tumor growth and inflammation .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the effects of various substituted benzofurans on different cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer efficacy, highlighting the importance of specific functional groups in enhancing biological activity . -
Anti-inflammatory Screening :
In another investigation, several benzofuran derivatives were screened for their ability to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings suggested that modifications at the C-2 position of the benzofuran ring could enhance anti-inflammatory activity .
Q & A
Q. What are the key synthetic strategies for preparing N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide?
- Methodological Answer : Synthesis typically involves coupling a benzofuran intermediate with a nitrobenzenesulfonamide moiety. For example:
Benzofuran Core Synthesis : Start with methyl 5-chloro-2-methylbenzofuran carboxylate derivatives. Chlorination at the 7-position can be achieved using Cl₂ or SOCl₂ under controlled conditions .
Sulfonamide Coupling : React the benzofuran intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Acetylation : Introduce the acetyl group at the 3-position using acetic anhydride or acetyl chloride with catalytic acid .
Purification is critical; column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are commonly used .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and sulfonamide connectivity. For example, the nitro group’s deshielding effect on adjacent protons can validate regiochemistry .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in benzofuran and sulfonamide spatial arrangements. A typical R factor of ≤0.05 ensures reliability .
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (e.g., [M+H]+ via ESI-MS) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- Methodological Answer : Focus on in vitro assays to screen for potential therapeutic applications:
Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition for KPC-2β) with IC₅₀ calculations. Pre-incubate the compound with the enzyme and monitor substrate hydrolysis rates .
Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). Compare dose-response curves (1–100 µM) with controls like cisplatin .
Structural-Activity Relationship (SAR) : Modify the acetyl or nitro groups and test derivatives to identify pharmacophores. For example, replacing the nitro group with a methoxy group may reduce toxicity .
Q. How can structural modifications resolve contradictions in reported biological data?
- Methodological Answer : Conflicting data (e.g., variable IC₅₀ values across studies) may arise from impurities or assay conditions. Address this by:
Reproducing Synthesis : Ensure consistent purity (>98% via HPLC) and characterize intermediates rigorously .
Standardizing Assays : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme concentrations across labs.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify steric clashes caused by substituents like the acetyl group .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Crystallization hurdles (e.g., oily residues) are common due to the nitro group’s polarity. Solutions include:
Solvent Screening : Test mixed solvents (e.g., DMSO/water or acetone/methanol) for slow evaporation.
Derivatization : Co-crystallize with a stabilizing agent (e.g., crown ethers) to enhance lattice stability .
Temperature Gradients : Use a thermal cycler to gradually lower temperature (e.g., 25°C → 4°C over 72 hours) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported synthetic yields?
- Methodological Answer : Yields may vary due to:
Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to easier heat/stoichiometry control.
Purification Methods : Column chromatography (70% yield) vs. recrystallization (50% yield) impacts recovery .
Mitigate by documenting exact conditions (e.g., solvent ratios, temperature) and repeating trials ≥3 times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
